molecular formula C12H17NO2 B2891767 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone CAS No. 2034611-50-0

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone

Cat. No.: B2891767
CAS No.: 2034611-50-0
M. Wt: 207.273
InChI Key: ZXPDVQLVOPUUNZ-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone is a complex organic compound characterized by its bicyclic structure containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes, which efficiently produces oxygenated 2-azabicyclo[2.2.1]heptanes. These intermediates can then be further functionalized to achieve the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the aforementioned synthetic routes, ensuring the use of appropriate catalysts and reaction conditions to achieve high yields and purity. Continuous flow chemistry and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN₃) or halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry and Biology

In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules. In biology, it can be used to study enzyme-substrate interactions and as a building block for bioactive compounds.

Medicine

In the medical field, derivatives of this compound may be explored for their potential therapeutic effects, such as in the development of new drugs targeting various diseases.

Industry

Industrially, this compound could be used in the production of advanced materials, including polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxa-5-azabicyclo[2.2.1]heptane

  • Cyclohex-3-en-1-ylmethanone

  • Bicyclo[2.2.1]heptane derivatives

Uniqueness

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(cyclohex-3-en-1-yl)methanone stands out due to its unique bicyclic structure containing both oxygen and nitrogen atoms, which imparts distinct chemical properties compared to its similar compounds.

Properties

IUPAC Name

cyclohex-3-en-1-yl(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-12(9-4-2-1-3-5-9)13-7-11-6-10(13)8-15-11/h1-2,9-11H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPDVQLVOPUUNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)N2CC3CC2CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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